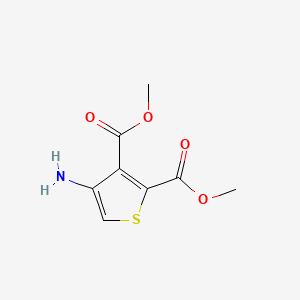
1,2,4-Tribromo-1,1,2-trifluorobutane
Descripción general
Descripción
1,2,4-Tribromo-1,1,2-trifluorobutane, also known as TBTFB, is a brominated hydrocarbon compound with a wide variety of uses. It has been used in the synthesis of pharmaceuticals, as a flame retardant, and as a solvent. TBTFB is also used in research and laboratory experiments, as it is highly soluble in water and has a low vapor pressure.
Aplicaciones Científicas De Investigación
1. Nuclear Magnetic Resonance (NMR) Studies
The compound 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, which is closely related to 1,2,4-Tribromo-1,1,2-trifluorobutane, has been extensively studied using NMR spectroscopy. This study involved the determination of all 19F, 13C, and 1H chemical shifts and numerous coupling constants. The complexity of the spin-spin coupling for proton and fluorine nuclei was a key focus, providing insights into the relative signs of the coupling constants. Temperature and solvent effects on the chemical shifts and coupling constants were also explored (Hinton & Jaques, 1975).
2. Polymerization and Chemical Synthesis
The radical copolymerization of vinylidene fluoride (VDF) with 4-bromo-1,1,2-trifluorobut-1-ene, a similar compound to this compound, was investigated. This study highlighted the kinetics of the copolymerization process and assessed the reactivity ratios of the compounds involved. Chemical modifications of the resulting bromo-containing poly(vinylidene fluoride)s were attempted, primarily focusing on elimination or nucleophilic substitution of the bromine (Guiot et al., 2005).
3. Synthesis of Tetrafluoroethylene-Containing Derivatives
In another study, 1,3,4-tribromo-1,1,2,2-tetrafluorobutane, a compound similar to this compound, was used to synthesize various acetylene derivatives. These derivatives underwent Diels–Alder reactions to produce multi-substituted benzene derivatives, demonstrating the potential utility of such compounds in organic synthesis (Konno et al., 2020).
Propiedades
IUPAC Name |
1,2,4-tribromo-1,1,2-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQSISPSGIETOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Br)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380805 | |
| Record name | 1,2,4-tribromo-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2022-80-2 | |
| Record name | 1,2,4-tribromo-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)








![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)
![N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B1303354.png)
![2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B1303355.png)